4-Chloro-1-(2-fluorophenyl)-1-oxobutane

Catalog No.
S737802
CAS No.
2823-19-0
M.F
C10H10ClFO
M. Wt
200.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-1-(2-fluorophenyl)-1-oxobutane

CAS Number

2823-19-0

Product Name

4-Chloro-1-(2-fluorophenyl)-1-oxobutane

IUPAC Name

4-chloro-1-(2-fluorophenyl)butan-1-one

Molecular Formula

C10H10ClFO

Molecular Weight

200.64 g/mol

InChI

InChI=1S/C10H10ClFO/c11-7-3-6-10(13)8-4-1-2-5-9(8)12/h1-2,4-5H,3,6-7H2

InChI Key

VOCPYEWBWOAVGP-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)CCCCl)F

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCCCl)F

4-Chloro-1-(2-fluorophenyl)-1-oxobutane is an organic compound characterized by the molecular formula C10H10ClFOC_{10}H_{10}ClFO and a molecular weight of 200.64 g/mol. This compound features a chloro group at the fourth carbon position and a fluorophenyl group at the first carbon position, making it a notable member of the ketone class of organic compounds. Its structure includes a butanone backbone, which is integral to its reactivity and biological activity .

  • Oxidation: This compound can be oxidized to yield carboxylic acids or ketones, depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate.
  • Reduction: The ketone functional group can be reduced to an alcohol using reducing agents such as sodium borohydride.
  • Substitution: The chlorine atom in the compound can undergo nucleophilic substitution reactions, allowing for the introduction of other functional groups such as amines or thiols .

Research into the biological activity of 4-Chloro-1-(2-fluorophenyl)-1-oxobutane suggests that it may interact with various biological molecules, particularly in the context of neurological disorders. It is believed to modulate neurotransmitter receptors and ion channels, influencing neuronal signaling pathways and pain perception. This potential activity makes it a candidate for further studies in therapeutic applications .

The synthesis of 4-Chloro-1-(2-fluorophenyl)-1-oxobutane typically involves:

  • Starting Materials: The reaction begins with 2-fluorobenzoyl chloride and 1-chlorobutane.
  • Reaction Conditions: The reaction is conducted in the presence of a base such as triethylamine to facilitate the formation of the desired product.
  • Procedure: The two reactants are combined under controlled conditions, allowing for nucleophilic attack and subsequent formation of 4-Chloro-1-(2-fluorophenyl)-1-oxobutane .

4-Chloro-1-(2-fluorophenyl)-1-oxobutane has several applications across various fields:

  • Chemical Research: It serves as a building block in the synthesis of more complex organic molecules.
  • Biological Studies: Its interactions with biological systems are studied for potential implications in drug development, particularly targeting neurological disorders and pain management.
  • Industrial Uses: The compound is utilized in developing new materials and chemical products, contributing to advancements in chemical manufacturing .

Studies on the interactions of 4-Chloro-1-(2-fluorophenyl)-1-oxobutane with biological targets have revealed its potential to influence cellular processes. Research indicates that it may affect neurotransmitter systems, which could be relevant for understanding its role in pain modulation and other neurological functions. Further investigation is necessary to elucidate its full range of interactions and therapeutic potential .

Several compounds share structural similarities with 4-Chloro-1-(2-fluorophenyl)-1-oxobutane. Here are some notable examples:

Compound NameSimilarityStructural Differences
4-Chloro-1-(4-fluorophenyl)-1-oxobutane0.96Fluorine atom at the para position on the phenyl ring
4-Chloro-1-(2-chlorophenyl)-1-oxobutane0.89Chlorine atom instead of fluorine on the phenyl ring
3-Chloro-1-(4-fluorophenyl)-propan-1-one0.85Different alkyl chain structure
7-Fluoro-3,4-dihydronaphthalen-1(2H)-one0.87Different core structure (naphthalene)
1-(4-Fluorophenyl)propan-1-one0.86Lacks chlorine substitution on the butanone backbone

The uniqueness of 4-Chloro-1-(2-fluorophenyl)-1-oxobutane lies in its specific substitution pattern, which significantly influences its chemical reactivity and biological activity compared to these similar compounds .

XLogP3

2.6

Wikipedia

4-Chloro-1-(2-fluorophenyl)butan-1-one

Dates

Modify: 2023-08-15

Explore Compound Types